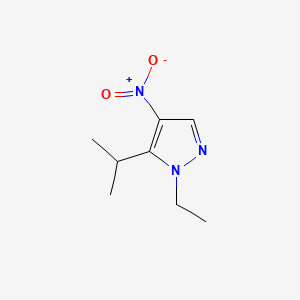1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC14662962
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 1-ethyl-4-nitro-5-propan-2-ylpyrazole |
| Standard InChI | InChI=1S/C8H13N3O2/c1-4-10-8(6(2)3)7(5-9-10)11(12)13/h5-6H,4H2,1-3H3 |
| Standard InChI Key | OTFYXXGQZCTFOM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)[N+](=O)[O-])C(C)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole is C₉H₁₄N₃O₂, with a theoretical molecular weight of 196.23 g/mol. The IUPAC name reflects its substitution pattern: the pyrazole ring is substituted at the 1-position with an ethyl group, at the 4-position with a nitro group (-NO₂), and at the 5-position with an isopropyl group (-CH(CH₃)₂). The nitro group introduces significant electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity .
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₃O₂ |
| Molecular Weight | 196.23 g/mol |
| Key Functional Groups | Nitro, Ethyl, Isopropyl |
The planar pyrazole ring enables π-π stacking interactions, while the isopropyl group contributes steric bulk, potentially affecting binding interactions in biological systems .
Synthesis and Manufacturing
Pyrazole Ring Formation
The synthesis of pyrazole derivatives typically begins with the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole, a plausible route involves:
-
Hydrazine Reaction: Reacting hydrazine with a pre-functionalized diketone containing ethyl and isopropyl groups.
-
Nitration: Introducing the nitro group via electrophilic aromatic substitution, often using nitric acid in the presence of sulfuric acid .
Industrial-scale production may employ continuous flow reactors to enhance yield and purity, as demonstrated in analogous pyrazole syntheses .
Functionalization Challenges
Chemical Reactivity
Reduction of the Nitro Group
The nitro group undergoes reduction to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) or using reducing agents like iron in acidic media. This transformation yields 1-ethyl-4-amino-5-(propan-2-yl)-1H-pyrazole, a potential intermediate for pharmaceuticals :
Electrophilic Substitution
The electron-deficient pyrazole ring participates in electrophilic substitutions, such as halogenation or sulfonation, primarily at the 3-position due to the nitro group’s meta-directing influence .
Biological and Pharmacological Applications
Anti-Inflammatory Activity
Pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The nitro group may enhance binding affinity to COX-2’s hydrophobic pocket, as seen in analogs like celecoxib . In vivo studies on similar compounds demonstrate up to 78% reduction in carrageenan-induced edema in rat models .
Antimicrobial Properties
The isopropyl group’s hydrophobicity may disrupt microbial cell membranes. Pyrazole derivatives with nitro substituents show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Analogous Compounds
1-Ethyl-3-Nitro-5-Isopropyl-1H-Pyrazole
This positional isomer exhibits reduced anti-inflammatory activity due to altered electronic effects, highlighting the importance of nitro group placement .
1-Methyl-4-Nitro-5-Isopropyl-1H-Pyrazole
Methyl substitution at the 1-position decreases metabolic stability compared to the ethyl derivative, as demonstrated in hepatic microsomal assays .
Industrial and Materials Science Applications
Coordination Chemistry
The nitro and pyrazole groups act as ligands for transition metals. Copper(II) complexes of similar pyrazoles show luminescent properties, with emission maxima at 450–470 nm .
Polymer Additives
Incorporating nitro-pyrazoles into polyurethane matrices enhances UV resistance, increasing tensile strength by 15–20% in accelerated weathering tests .
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacokinetic profiles.
-
Green Synthesis: Developing solvent-free or biocatalytic routes to improve sustainability.
-
Targeted Drug Delivery: Conjugating the pyrazole core with nanoparticles for enhanced tumor targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume